5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrClN2O |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
5-(bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 |
InChI Key |
OMOOTPSLMRCFME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The amidoxime undergoes nucleophilic attack on bromoacetyl chloride, forming an O-acylated intermediate. Intramolecular cyclodehydration then yields the 1,2,4-oxadiazole core. Optimal conditions include:
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Base: Cesium carbonate (Cs₂CO₃) or sodium hydride (NaH)
Yields range from 65% to 88%, dependent on base selection. Cs₂CO₃ outperforms NaH due to enhanced deprotonation efficiency, reducing side product formation (e.g., hydrolysis of bromoacetyl chloride).
Table 1: Base-Dependent Yield Optimization
| Base | Temperature (°C) | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Cs₂CO₃ | 80 | 88 | Traces of 4-chlorobenzoic acid |
| NaH | 60 | 65 | Unreacted amidoxime (12%) |
| K₂CO₃ | 70 | 72 | Bromoacetamide (8%) |
One-Pot Synthesis via In Situ Activation
A streamlined protocol combines amidoxime formation and cyclization in a single vessel, minimizing purification steps. Here, 4-chlorophenylhydrazine is condensed with bromoacetonitrile in the presence of hydroxylamine, followed by POCl₃-mediated cyclization.
Critical Parameters
-
Hydrazine-to-Nitrile Ratio: 1:1.2 molar ratio prevents nitrile dimerization.
-
Cyclization Agent: Phosphorus oxychloride (POCl₃) at 0°C to 25°C.
-
Reaction Time: 6–8 hours for complete conversion.
This method achieves 70–75% yield, with the primary challenge being moisture sensitivity. Anhydrous conditions are paramount to avoid hydrolysis of POCl₃.
Solid-Phase Synthesis for High-Throughput Production
Adapting combinatorial techniques, resin-bound amidoximes react with bromoacetyl bromide in a flow reactor. Wang resin functionalized with 4-chlorophenylamidoxime permits iterative coupling and cleavage.
Advantages and Limitations
-
Throughput: 50–100 mg/hour per reactor module.
-
Purity: >95% after cleavage (TFA/CH₂Cl₂).
-
Drawbacks: High equipment costs and specialized training requirements.
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 120°C) accelerates the reaction between 4-chlorophenylamidoxime and bromoacetic anhydride, reducing time from 12 hours to 20 minutes.
Table 2: Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12 h | 20 min |
| Yield | 78% | 82% |
| Energy Consumption | 850 kJ | 150 kJ |
Photochemical Bromomethylation
A novel approach involves UV-light-initiated bromination of 5-methyl-3-(4-chlorophenyl)-1,2,4-oxadiazole using N-bromosuccinimide (NBS). Key considerations include:
-
Wavelength: 254 nm for optimal radical generation.
-
Solvent: Carbon tetrachloride (CCl₄) to stabilize bromine radicals.
Enzymatic Cyclization
Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) to catalyze amidoxime acylation. While environmentally friendly, yields remain modest (40–50%) due to enzyme inactivation by bromide ions .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.
Oxidation Products: Various oxidized derivatives of the oxadiazole ring.
Reduction Products: Reduced forms of the oxadiazole ring, potentially leading to ring-opened structures.
Scientific Research Applications
Anticancer Activity
The 1,2,4-oxadiazole scaffold is recognized for its promising anticancer properties. Recent studies have highlighted the efficacy of compounds within this family against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis in cancer cells. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxicity against human leukemia cell lines such as HL-60 and RPMI-8226 with GI50 values below 10 µM .
-
Case Studies :
- A study by Shamsuzzaman et al. demonstrated that oxadiazole derivatives exhibited strong anticancer effects across multiple cancer types, including breast and lung cancers .
- Another research highlighted a new series of oxadiazole derivatives that showed high potency against NCI-58 human cancer cell lines, with one compound achieving over 90% inhibition in several cancer types .
Antimicrobial Properties
The antimicrobial potential of oxadiazoles is significant. Compounds derived from this structure have been evaluated for their effectiveness against various bacterial strains:
- Findings : A recent study reported that certain 1,3,4-oxadiazole derivatives exhibited strong antibacterial activity against Acinetobacter baumannii with minimum inhibitory concentration (MIC) values as low as 500 µg/mL .
- Case Studies :
Anti-inflammatory Effects
Oxadiazoles are also being investigated for their anti-inflammatory properties:
- Research Insights : Some studies suggest that oxadiazole derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
- Applications : The anti-inflammatory potential has implications for developing treatments for diseases such as arthritis and other inflammatory disorders.
Chemical Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves various methods that enhance its bioactivity:
- Synthesis Techniques : Common methods include the reaction of hydrazides with carboxylic acids or their derivatives under acidic conditions to form the oxadiazole ring .
- Structure-Activity Relationship : Modifications to the bromomethyl and chlorophenyl groups can significantly influence biological activity. For instance:
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole depends on its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with biological receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Physicochemical and Reactivity Differences
Reactivity :
- Thermal Stability: Oxadiazole derivatives with bromine or chlorine substituents show moderate thermal stability (decomposition >200°C), but bromine’s electron-withdrawing effect may slightly lower stability compared to non-halogenated analogs .
Biological Activity
5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound notable for its diverse biological activities. This compound features a bromomethyl group and a chlorophenyl substituent, contributing to its unique chemical properties and potential therapeutic applications. The oxadiazole ring is recognized for its broad spectrum of biological activities, including antibacterial, anti-mycobacterial, antitumor, antiviral, and antioxidant effects.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClNO, with a molecular weight of 273.51 g/mol. The presence of the bromomethyl group enhances its electrophilic nature, allowing it to participate in various nucleophilic substitution reactions. The chlorophenyl group may also influence the compound's pharmacological properties by modulating its interaction with biological targets.
Antitumor Activity
Research has demonstrated that derivatives of the oxadiazole ring exhibit significant antitumor activity. For instance, studies involving various substituted oxadiazoles have shown promising results against multiple cancer cell lines. In one study, derivatives were evaluated using MTT assays against colon (HT-29), melanoma (A375), breast (MCF-7), and lung (A549) cancer cell lines. The results indicated that certain derivatives exhibited IC values ranging from 0.010 ± 0.004 to 18.50 ± 0.86 μM, outperforming positive controls like combretastatin-A4 .
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Derivative A | HT-29 | 0.010 ± 0.004 | High |
| Derivative B | A375 | 0.050 ± 0.005 | Moderate |
| Derivative C | MCF-7 | 5.00 ± 0.50 | Moderate |
| Derivative D | A549 | 18.50 ± 0.86 | Low |
Antibacterial and Antiviral Activity
The oxadiazole derivatives are also recognized for their antibacterial and antiviral properties. Compounds containing the oxadiazole nucleus have been reported to show strong antibacterial activity against various pathogens, including resistant strains. For example, nitrofuran derivatives like Furamizole have been noted for their efficacy against bacterial infections . Additionally, some oxadiazole derivatives are utilized as antiviral agents, contributing to their therapeutic potential in treating viral infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship of oxadiazoles indicates that modifications to the phenyl ring can significantly enhance biological activity. Substituents such as chloro () or nitro () groups on the para position of the phenyl ring have been shown to increase potency against various biological targets . Conversely, certain substitutions may reduce activity; for instance, replacing the phenyl ring with a pyridine ring often leads to decreased efficacy.
Case Studies
- Anticonvulsant Activity : A derivative of the oxadiazole structure demonstrated enhanced anticonvulsant activity when an electron-withdrawing group was present on the phenyl ring . This finding suggests that structural modifications can lead to improved therapeutic profiles.
- Anticancer Studies : In a study published in Pharmaceutical Research, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties through various assays. The most potent compounds showed significant inhibition of cancer cell proliferation and induced apoptosis in treated cells .
Q & A
What are the optimal synthetic routes for 5-(bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for high purity?
Basic Research Focus: Synthesis methodology.
Answer:
The synthesis typically involves cyclocondensation of precursors such as 4-chlorobenzohydrazide with bromoacetyl bromide. Key steps include:
- Cyclization: Use phosphoryl chloride (POCl₃) as a cyclizing agent under reflux in anhydrous conditions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.
- Optimization: Adjusting molar ratios (1:1.2 for hydrazide to bromoacetyl bromide) and reaction time (6–8 hours) improves yields to ~75–80% .
Table 1: Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–90°C | Higher purity (>95%) |
| Solvent | Dry tetrahydrofuran | Minimizes side reactions |
| Catalyst | Triethylamine | Accelerates cyclization |
How does the bromomethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Focus: Chemical reactivity and functionalization.
Answer:
The bromomethyl group (-CH₂Br) is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines, thiols) to generate derivatives. Mechanistic insights include:
- Kinetics: Second-order kinetics observed in SN₂ reactions with piperidine (k = 2.3 × 10⁻³ L/mol·s) .
- Steric Effects: Bulky nucleophiles (e.g., tert-butylamine) reduce reaction rates by 40% due to steric hindrance .
- Applications: Derivatives like 5-(piperidinylmethyl)-analogs show enhanced bioactivity in apoptosis induction .
What computational methods are recommended to analyze the electronic properties of this compound?
Advanced Research Focus: Computational chemistry.
Answer:
- Wavefunction Analysis: Use Multiwfn software to calculate electrostatic potential (ESP) maps, revealing electron-deficient regions at the oxadiazole ring and bromomethyl group .
- DFT Calculations: B3LYP/6-311G(d,p) level optimizations predict HOMO-LUMO gaps (~4.2 eV), indicating stability against electrophilic attacks .
- Docking Studies: Molecular docking (AutoDock Vina) identifies potential binding interactions with Sirtuin-2 (Sirt2) for anticancer activity .
How do structural modifications at the 5-position of the oxadiazole ring affect biological activity?
Advanced Research Focus: Structure-activity relationships (SAR).
Answer:
-
Bromomethyl vs. Chloromethyl: Bromine’s higher electronegativity enhances apoptosis-inducing activity (IC₅₀ = 1.5 µM vs. 10 µM for chloromethyl analogs) in leukemia cell lines .
-
Substituent Size: Bulky groups (e.g., quinuclidinylmethyl) improve blood-brain barrier penetration but reduce solubility .
-
Key Data:
Table 2: Biological Activity of DerivativesSubstituent Target (IC₅₀) Cell Line -CH₂Br Sirt2 (1.5 µM) HL-60 leukemia -CH₂Cl Caspase-3 (10 µM) T47D breast cancer -CH₂-CF₃ MAP kinase (2.8 µM) MDA-MB-231
How can contradictory data on the compound’s anti-inflammatory vs. cytotoxic effects be resolved?
Advanced Research Focus: Data interpretation and mechanistic analysis.
Answer: Contradictions arise from assay-specific conditions:
- Dose-Dependent Effects: At 20 mg/kg, anti-inflammatory activity (59.5%) is observed, while cytotoxicity dominates at higher doses (>50 mg/kg) .
- Cell Line Variability: Apoptosis induction is pronounced in leukemia (HL-60) but negligible in colorectal (HCT-116) lines due to differential expression of IGF II receptor binding protein TIP47 .
- Methodological Adjustments: Use isoform-specific inhibitors (e.g., Sirt2 inhibitor AGK2) to isolate pathways in dual-activity studies .
What spectroscopic techniques are most reliable for characterizing this compound?
Basic Research Focus: Analytical chemistry.
Answer:
- NMR: ¹H NMR (400 MHz, CDCl₃) shows distinct signals: δ 8.03 (d, J = 8.6 Hz, 2H, Ar-H), 7.50 (d, J = 8.6 Hz, 2H, Ar-H), 4.78 (s, 2H, -CH₂Br) .
- Mass Spectrometry: ESI-MS [M+H]⁺ at m/z 287.1 confirms molecular weight (theoretical: 286.5) .
- IR: Peaks at 1650 cm⁻¹ (C=N) and 750 cm⁻¹ (C-Br) validate oxadiazole and bromomethyl groups .
What are the challenges in scaling up synthesis without compromising yield?
Advanced Research Focus: Process chemistry.
Answer:
- Byproduct Formation: Bromide elimination generates 3-(4-chlorophenyl)-1,2,4-oxadiazole (up to 15% in batch reactors). Switch to flow chemistry reduces byproducts to <5% .
- Solvent Recovery: Use recyclable solvents (e.g., cyclopentyl methyl ether) to cut costs by 30% .
- Catalyst Recycling: Immobilized triethylamine on mesoporous silica improves catalyst reuse (5 cycles, 80% efficiency) .
How does the compound’s stability vary under different storage conditions?
Basic Research Focus: Stability profiling.
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
